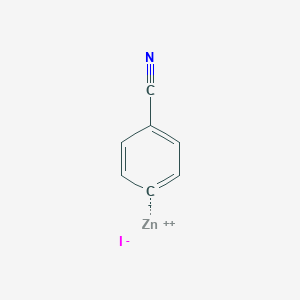
4-Cyanophenylzinciodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenylzinciodide, also known as (4-cyanophenyl)zinc iodide, is an organozinc compound with the molecular formula C₇H₄INZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyanophenylzinciodide can be synthesized through the reaction of 4-iodobenzonitrile with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Iodobenzonitrile+Zinc→this compound
The reaction conditions often involve heating and microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Applications De Recherche Scientifique
4-Cyanophenylzinciodide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-cyanophenylzinciodide in chemical reactions involves the transfer of the cyanophenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the cyanophenyl group to the electrophilic partner. This process involves the formation of a palladium-zinc intermediate, which undergoes reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzonitrile: A precursor in the synthesis of 4-cyanophenylzinciodide.
Phenylzinc Iodide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylmagnesium Bromide: Another organometallic reagent used in similar types of reactions but with different reactivity and selectivity.
Uniqueness
This compound is unique due to its ability to participate in a wide range of cross-coupling reactions, providing high yields and selectivity. Its stability in various solvents and reaction conditions makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H4INZn |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
zinc;benzonitrile;iodide |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
XUCIJAQWVQJKEF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)C#N.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
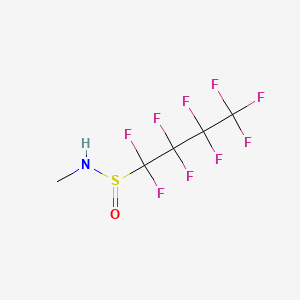
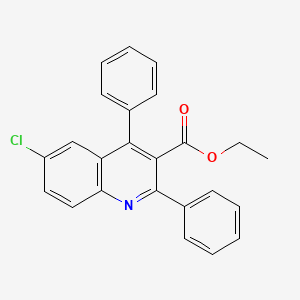
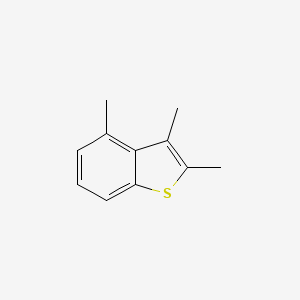
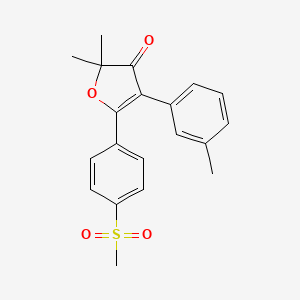
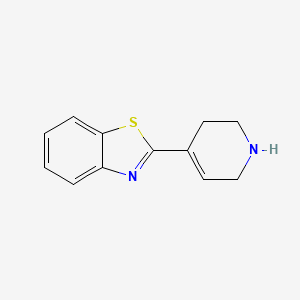
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
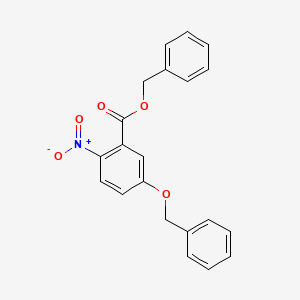
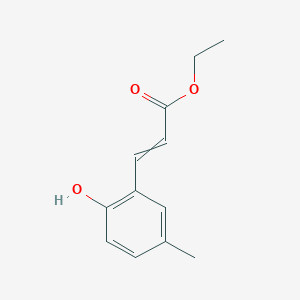
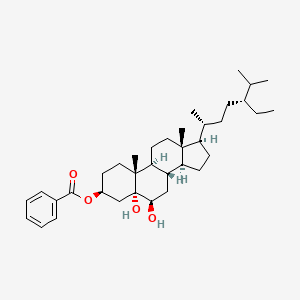
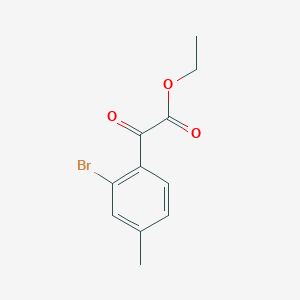
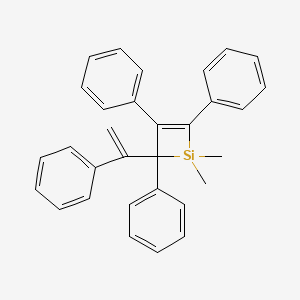
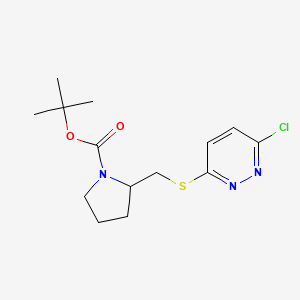
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
